molecular formula C16H25N3O3 B2903766 4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261235-26-0

4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2903766
CAS No.: 1261235-26-0
M. Wt: 307.394
InChI Key: QSTAWLYOIKEICM-UHFFFAOYSA-N
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Description

4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyridazine ring through a methylation reaction, often using methyl iodide as the methylating agent.

    Attachment of the Piperidine Moiety: The piperidine ring is then attached to the pyridazine ring via an ether linkage. This step involves the reaction of the pyridazine derivative with a piperidine derivative under basic conditions.

    Formation of the Carboxylic Acid Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-[1-(6-methyl-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
  • ®-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-5-6-14(18-17-12)21-11-13-7-9-19(10-8-13)15(20)22-16(2,3)4/h5-6,13H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTAWLYOIKEICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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